Dimethylarsinothioic Acid Anhydrosulfide

描述

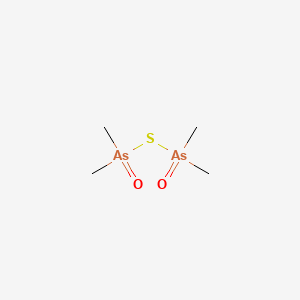

Dimethylarsinothioic acid anhydrosulfide (Me$2$As(=S)-S-As(=S)Me$2$) is a sulfur-containing organoarsenic compound derived from dimethylarsinothioic acid (Me$_2$As(=S)OH). It is formed via dehydration of the thioacid, resulting in a sulfur-sulfur (S-S) or arsenic-sulfur (As-S) bridged structure . This compound gained attention due to its misidentification as dimethylarsinous acid [DMA(III)] in urine and its role as a natural metabolite in sheep consuming arsenosugars . Its identification relies on advanced spectroscopic techniques, including $^1$H NMR and HPLC-ESI-MS, which differentiate it from other arsenic species .

属性

分子式 |

C4H12As2O2S |

|---|---|

分子量 |

274.05 g/mol |

IUPAC 名称 |

[dimethylarsorylsulfanyl(methyl)arsoryl]methane |

InChI |

InChI=1S/C4H12As2O2S/c1-5(2,7)9-6(3,4)8/h1-4H3 |

InChI 键 |

RXFCLJHXEHKHSM-UHFFFAOYSA-N |

规范 SMILES |

C[As](=O)(C)S[As](=O)(C)C |

产品来源 |

United States |

准备方法

The synthesis of Dimethylarsinothioic Acid Anhydrosulfide typically involves the reaction of dimethylarsinic acid with sulfur-containing reagents under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a catalyst to facilitate the formation of the anhydrosulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

化学反应分析

Dimethylarsinothioic Acid Anhydrosulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dimethylarsinic acid and other oxidation products.

Reduction: It can be reduced to form dimethylarsinous acid.

Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Dimethylarsinothioic Acid Anhydrosulfide is used in various scientific research applications, including:

Biology: The compound is studied for its potential biological effects and interactions with cellular components.

Medicine: Research is ongoing to explore its potential therapeutic applications and toxicity.

作用机制

The mechanism of action of Dimethylarsinothioic Acid Anhydrosulfide involves its interaction with cellular thiol groups and enzymes. The compound can form complexes with thiol-containing proteins, affecting their function and activity . This interaction can lead to various biological effects, including changes in cellular metabolism and signaling pathways.

相似化合物的比较

Research Findings and Implications

- Metabolic Pathways: this compound’s identification in urine highlights the complexity of arsenic detoxification mechanisms, which were previously oversimplified .

- Environmental Impact : Synthetic arsenic anhydrosulfides (e.g., Urbacid) raise concerns about arsenic persistence in ecosystems, whereas natural derivatives may contribute to biogeochemical cycling .

- Analytical Challenges : Misidentification of sulfur-containing arsenic species underscores the need for advanced speciation techniques, such as tandem mass spectrometry .

生物活性

Dimethylarsinothioic acid anhydrosulfide (DMAT) is a compound of significant interest in the fields of toxicology and environmental science due to its biological activity and potential implications for human health. This article provides a comprehensive overview of the biological activity of DMAT, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₂H₅AsOS₂

Molecular Weight : 157.1 g/mol

IUPAC Name : this compound

DMAT is classified as an organoarsenic compound, characterized by the presence of arsenic, sulfur, and carbon. Its unique structure contributes to its biological reactivity and potential toxicity.

Mechanisms of Biological Activity

DMAT exhibits various biological activities primarily through its interactions with cellular components:

- Enzyme Inhibition : DMAT can inhibit certain enzymes, particularly those involved in oxidative stress responses. This inhibition can lead to increased cellular damage due to the accumulation of reactive oxygen species (ROS) .

- Cellular Uptake : The compound can be absorbed by cells, leading to alterations in cellular metabolism and function. This uptake is facilitated by its lipophilicity, allowing it to traverse cellular membranes easily .

- Genotoxicity : Studies have indicated that DMAT may induce DNA damage, contributing to mutagenic effects. This genotoxicity is linked to its ability to generate ROS and interfere with DNA repair mechanisms .

Case Studies

- Environmental Exposure : A study conducted in a region with high agricultural use of arsenic-based pesticides reported elevated levels of DMAT in local water sources. Residents showed increased biomarkers for oxidative stress and DNA damage, correlating with exposure levels .

- Occupational Health : In a cohort of workers handling arsenic compounds, those exposed to DMAT exhibited higher incidences of respiratory issues and skin lesions compared to unexposed controls. The study highlighted the need for protective measures in occupational settings .

- Animal Studies : Research involving rodent models demonstrated that exposure to DMAT resulted in significant liver toxicity, characterized by increased liver enzymes and histological changes indicative of necrosis .

Data Tables

The following table summarizes key findings from various studies on the biological effects of DMAT:

Implications for Human Health

The biological activity of DMAT raises significant concerns regarding its potential health impacts:

- Toxicological Risks : The ability of DMAT to induce oxidative stress and genotoxicity suggests that it may pose risks for developing chronic diseases, including cancer.

- Regulatory Considerations : Given its toxicity profile, there is an urgent need for regulatory frameworks governing the use and disposal of arsenic-containing compounds like DMAT in agricultural and industrial applications.

- Preventive Measures : Enhanced monitoring of environmental levels of DMAT and public health initiatives aimed at reducing exposure can mitigate health risks associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。